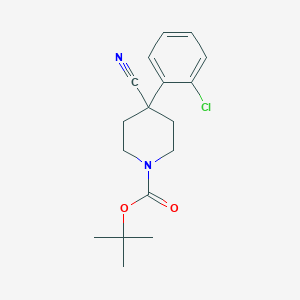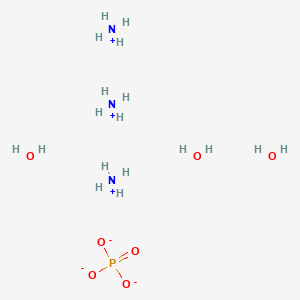
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Descripción general
Descripción
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is 1S/C11H9NO2/c1-12-10-5-3-2-4-9 (10)8 (7-13)6-11 (12)14/h2-7H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde are not detailed in the available resources, one study mentioned the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide .Physical And Chemical Properties Analysis
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a solid substance . It has a molecular weight of 187.2 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : Research has focused on synthesizing related compounds like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones. These syntheses involve processes such as ammonolysis, cyclization, methylation, and hydrolysis, with the aim of achieving high yields suitable for industrial production (Song Li-qian, 2014); (E. Ramachandran et al., 2020).
Catalytic Applications : Ruthenium(II) complexes encompassing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligands have been synthesized and found to catalyze the amidation of alcohols with amines. This highlights a potential application in environmentally friendly catalysis (Sellappan Selvamurugan et al., 2017).
Biological Activity
Antitubercular Properties : Studies have explored the antitubercular activity of compounds synthesized from 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes, indicating potential pharmaceutical applications (I. Ukrainets et al., 2009).
Plant Growth Promotion : Novel quinolinyl chalcones, synthesized using related compounds, have been investigated for their effects on the growth of selected crops. This opens avenues for agricultural applications (Mohamed M. Hassan et al., 2020).
Chemical Interactions and Structures
Complex Formation : The complex formation properties of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with various agents have been studied, indicating diverse chemical interactions and potential for creating new molecular structures (Y. P. Tupolova et al., 2021).
Structural Studies : Investigations into the structure and properties of condensation products of related quinoline carbaldehydes offer insights into the molecular conformations and potential applications in material science (A. Kalogirou et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
1-methyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNIMRLJXGFNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362542 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
CAS RN |
15112-98-8 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)







![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)




